1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol
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Overview
Description
1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol is a chemical compound with the molecular formula C8H16OS3. It is characterized by a cyclobutane ring substituted with a hydroxyl group and three methylsulfanyl groups attached to a central carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol typically involves the reaction of cyclobutanone with tris(methylsulfanyl)methane in the presence of a suitable base. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C. The reaction proceeds through nucleophilic addition, followed by protonation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutane derivatives.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the methylsulfanyl groups can participate in nucleophilic and electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
1-[Tris(methylsulfanyl)methyl]cyclopentanol: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
1-[Tris(methylsulfanyl)methyl]cyclohexanol: Similar structure but with a cyclohexane ring.
Uniqueness: 1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol is unique due to its cyclobutane ring, which imparts different steric and electronic properties compared to its cyclopentane and cyclohexane analogs. These differences can influence its reactivity, stability, and interactions with other molecules .
Properties
CAS No. |
77412-87-4 |
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Molecular Formula |
C8H16OS3 |
Molecular Weight |
224.4 g/mol |
IUPAC Name |
1-[tris(methylsulfanyl)methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C8H16OS3/c1-10-8(11-2,12-3)7(9)5-4-6-7/h9H,4-6H2,1-3H3 |
InChI Key |
LRWSVMZUBCOINY-UHFFFAOYSA-N |
Canonical SMILES |
CSC(C1(CCC1)O)(SC)SC |
Origin of Product |
United States |
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